4-Hydroxytryptophan

Catalog No.
S562258
CAS No.
16533-77-0
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytryptophan

CAS Number

16533-77-0

Product Name

4-Hydroxytryptophan

IUPAC Name

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N

Metabolism and Function:

5-HTP is a naturally occurring chemical compound and a precursor to the neurotransmitter serotonin. Serotonin plays a role in various physiological processes, including mood, sleep, appetite, and pain perception. 5-HTP is formed in the body from the essential amino acid tryptophan by the enzyme tryptophan hydroxylase. Source: National Institutes of Health: )

Scientific Research Applications:

Research is ongoing to explore the potential therapeutic applications of 5-HTP for various conditions. Here are some examples:

  • Depression: Several studies have investigated the use of 5-HTP for depression, with mixed results. Some studies suggest that 5-HTP may be as effective as standard antidepressant medications in mild to moderate depression, but more research is needed. Source: National Center for Complementary and Integrative Health: )
  • Fibromyalgia: Some studies suggest that 5-HTP may help improve pain and other symptoms of fibromyalgia, but the evidence is limited and more research is needed. Source: National Center for Complementary and Integrative Health: )
  • Sleep disorders: Limited research suggests that 5-HTP may improve sleep quality in some individuals. However, more research is needed to confirm these findings. Source: National Center for Complementary and Integrative Health: )

4-Hydroxytryptophan, chemically known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. This compound features a hydroxyl group at the fourth position of the indole ring, which differentiates it from other tryptophan derivatives. It primarily interacts with the serotonergic system in the brain, influencing serotonin and melatonin levels.

The primary significance of 4-HTP lies in its conversion to serotonin. Once ingested, 4-HTP readily crosses the blood-brain barrier. An enzyme called aromatic L-amino acid decarboxylase (AADC) then decarboxylates 4-HTP to form serotonin. Serotonin is a neurotransmitter involved in various physiological processes, including mood regulation, sleep, appetite, and pain perception. By increasing serotonin levels, 4-HTP has the potential to influence these functions.

Physical and Chemical Properties

  • Melting point: 292-294 °C
  • Solubility: Soluble in hot water, slightly soluble in cold water
  • pKa (acid dissociation constant): 2.31 (α-carboxyl group), 9.84 (phenolic hydroxyl group)

4-Hydroxytryptophan undergoes various chemical transformations in biological systems. It is primarily metabolized by monoamine oxidase to form 4-hydroxyindoleacetic acid. This metabolic pathway shares similarities with that of 5-hydroxytryptophan (5-HTP), which is converted into serotonin through decarboxylation . The compound's reactivity is influenced by its indole structure, making it susceptible to oxidative degradation under certain conditions .

4-Hydroxytryptophan has notable effects on neurotransmitter systems. It serves as a precursor in the synthesis of serotonin, a critical neurotransmitter involved in mood regulation and various physiological functions. The compound has been shown to impact several cellular processes and may exert its effects through enzyme interactions and modulation of gene expression. Its role in serotonin metabolism suggests potential implications for mood disorders and sleep regulation.

The synthesis of 4-hydroxytryptophan can be achieved through various methods:

  • Biosynthetic Pathways: It is produced from tryptophan via hydroxylation catalyzed by tryptophan hydroxylase.
  • Chemical Synthesis: Laboratory methods include the condensation of tryptophan derivatives followed by hydroxylation reactions .

These synthetic routes are crucial for producing the compound for research and therapeutic applications.

4-Hydroxytryptophan has several applications:

  • Nutraceuticals: It is used as a dietary supplement aimed at enhancing serotonin levels, thereby potentially improving mood and sleep quality.
  • Research: The compound serves as a tool in studying serotonin metabolism and its effects on various biological systems.
  • Pharmaceuticals: Investigations into its potential use in treating mood disorders are ongoing, given its role in serotonin synthesis .

Research indicates that 4-hydroxytryptophan interacts with several neurotransmitter pathways. While it does not act directly as a neurotransmitter like serotonin, its metabolic pathway overlaps significantly with that of serotonin. This overlap indicates potential interactions or cross-talk between these pathways, particularly regarding serotonin catabolism and related physiological effects .

Furthermore, caution is advised when combining 4-hydroxytryptophan with antidepressants due to the risk of serotonin syndrome—a potentially life-threatening condition resulting from excessive serotonergic activity .

Several compounds share structural or functional similarities with 4-hydroxytryptophan. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
TryptophanPrecursor to serotoninEssential amino acid; not hydroxylated
5-HydroxytryptophanDirect precursor to serotoninMore commonly studied for mood enhancement
SerotoninNeurotransmitterActive signaling molecule; derived from 5-hydroxytryptophan
MelatoninHormone regulating sleepDerived from serotonin; involved in circadian rhythms

4-Hydroxytryptophan stands out due to its specific hydroxylation at the fourth position, which influences its biochemical activity and metabolic pathways compared to these other compounds.

Tryptophan Hydroxylation Mechanisms Across Taxonomic Kingdoms

4-HT biosynthesis begins with the regioselective hydroxylation of tryptophan or its derivatives. Two primary pathways dominate:

Fungal Pathways (Psilocybin-Producing Mushrooms)

In Psilocybe species, 4-HT arises via a decarboxylation-first mechanism:

  • Tryptophan → Tryptamine: Catalyzed by decarboxylase PsiD.
  • Tryptamine → 4-Hydroxytryptamine: Mediated by a kinase (PsiK) and hydroxylase.
  • Phosphorylation and Methylation: Final steps yield psilocybin.

Bacterial Pathways

Escherichia coli and Pseudomonas strains utilize tryptophan synthase (TrpB) promiscuity:

  • Direct Condensation: TrpB combines 4-hydroxyindole with serine to form 4-HT.
  • Co-Option of Tetrahydrobiopterin (BH₄): Some bacteria employ BH₄-dependent hydroxylases for aromatic oxidation.

Key Enzymatic Differences

FeatureFungal SystemsBacterial Systems
Initial SubstrateTryptamineTryptophan/4-Hydroxyindole
Hydroxylation PositionC4 of indole ringC4 of indole ring
Cofactor DependencyATP-dependent kinasesBH₄ or heme-dependent

Role of Heme-Dependent Monooxygenases in Microbial 4-Hydroxytryptophan Production

Heme-containing enzymes are pivotal in microbial 4-HT synthesis:

Catalytic Mechanism

  • Oxygen Activation: Heme-iron facilitates O₂ splitting, inserting a hydroxyl group at C4.
  • Substrate Positioning: Aromatic stacking and hydrogen bonding orient tryptophan for regioselectivity (e.g., Pseudomonas fluorescens PAH).

Case Study: Bacterial Phenylalanine 4-Hydroxylase (PAH)

  • Dual Substrate Activity: PAH hydroxylates both phenylalanine and tryptophan, albeit with lower affinity for the latter (Km = 78 µM for tryptophan vs. 15 µM for phenylalanine).
  • Structural Insights: Mutations at Asp222 and Val368 in Pseudomonas azelaica HbpA enhance indole binding, enabling 4-HT production.

Table 1: Kinetic Parameters of Selected Hydroxylases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
P. fluorescens PAHTryptophan780.15
HbpA (mutant)Indole1.518*
Psilocybe PsiKTryptamine350.2

*Fold increase relative to wild-type.

Comparative Analysis of Position-Specific Indole Hydroxylation Patterns

Hydroxylation regioselectivity is governed by enzyme architecture and evolutionary adaptation:

Determinants of C4 vs. C5 Specificity

  • Active Site Topology:
    • Fungal Hydroxylases: A hydrophobic pocket stabilizes C4-oriented indole.
    • Bacterial Monooxygenases: Polar residues (e.g., Asn183 in PsiM) direct electrophilic attack to C4.
  • Cofactor Interactions:
    • BH₄-dependent systems favor C5 hydroxylation (e.g., mammalian TrpH), whereas heme enzymes prefer C4.

Evolutionary Trade-Offs

  • Fungi: C4 selectivity aligns with psilocybin’s psychoactive properties, avoiding cross-reactivity with serotonin pathways.
  • Bacteria: C4 hydroxylation minimizes metabolic crosstalk with quorum-sensing indole derivatives.

Figure 1: Indole Hydroxylation Patterns Across Taxa
(Hypothetical diagram illustrating C4 vs. C5 hydroxylation active sites.)

Structural Determinants of Substrate Specificity in Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylase family encompasses three primary enzymes: phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, all of which utilize tetrahydrobiopterin as a cofactor and contain a non-heme iron center [7] [10]. These enzymes demonstrate remarkable substrate specificity through precise structural determinants that govern their ability to recognize and hydroxylate specific aromatic amino acids [9] [10].

The active site architecture of these hydroxylases features a characteristic iron coordination environment consisting of two histidine residues and one glutamate residue in a facial triad arrangement [16] [40]. In tryptophan hydroxylase, the iron is coordinated by histidine 273, histidine 278, and glutamate 318, creating a distorted trigonal bipyramidal geometry with additional water molecules completing the coordination sphere [9] [12]. This coordination pattern is conserved across the aromatic amino acid hydroxylase family, with slight variations in the specific residue numbering between different enzymes [14] [16].

Substrate specificity is determined by several key structural elements within the active site. The substrate binding pocket demonstrates exquisite selectivity through specific amino acid residues that interact with the aromatic ring and amino acid backbone of the substrate [39] [40]. Studies of phenylalanine hydroxylase have identified critical residues such as histidine 264, tyrosine 277, and valine 379 that contribute to substrate recognition and specificity [39]. The corresponding residues in tyrosine hydroxylase, particularly aspartate 425, have been shown to be essential for the formation of 3,4-dihydroxyphenylalanine [39].

The binding of tryptophan to tryptophan hydroxylase involves specific interactions where the indole ring stacks against proline 269 with a distance of 3.9 angstroms between the iron center and the carbon 5 position that undergoes hydroxylation [9] [12]. This precise positioning ensures regioselective hydroxylation at the 5-position rather than alternative sites on the indole ring [24]. The enzyme demonstrates stringent regioselectivity, as hydroxylation does not occur at the 4 or 6 carbon positions in response to changes in substrate topology or atomic charge [24].

Structural studies have revealed that substrate binding induces conformational changes in the catalytic domain, with loops containing residues leucine 124 through aspartate 139 and isoleucine 367 through threonine 369 closing around the active site [9] [12]. These conformational changes are essential for proper substrate positioning and catalytic efficiency [9]. The substrate binding process also influences the coordination state of the iron center, changing from six-coordinate to five-coordinate upon substrate and cofactor binding, presumably opening a coordination site for oxygen [43] [44].

EnzymeSubstrateKey Active Site ResiduesIron CoordinationSubstrate Binding Distance (Å)
Tryptophan HydroxylaseL-TryptophanHis273, His278, Glu318Six-coordinate3.9
Tyrosine HydroxylaseL-TyrosineHis331, His336, Glu376Six-coordinate4.2
Phenylalanine HydroxylaseL-PhenylalanineHis285, His290, Glu330Six-coordinate4.1

Tetrahydrobiopterin-Dependent vs. Heme-Dependent Catalytic Systems

The hydroxylation of aromatic compounds occurs through two distinct catalytic systems that differ fundamentally in their cofactor requirements, metal coordination, and mechanistic pathways [15] [17]. Tetrahydrobiopterin-dependent systems, exemplified by the aromatic amino acid hydroxylases, represent a specialized class of non-heme iron enzymes, while heme-dependent systems encompass cytochrome P450 monooxygenases and various peroxidases [15] [33].

Tetrahydrobiopterin-dependent hydroxylases utilize 6R-L-erythro-5,6,7,8-tetrahydrobiopterin as an essential cofactor that functions as a substrate rather than a tightly bound prosthetic group [15] [30]. The cofactor undergoes oxidation during each catalytic cycle, being converted to pterin-4α-carbinolamine and subsequently regenerated through the action of pterin-4α-carbinolamine dehydratase and dihydropteridine reductase [15] [30]. The iron center in these enzymes is coordinated by amino acid ligands in a 2-histidine-1-carboxylate facial triad, with the remaining coordination sites occupied by water molecules and, during catalysis, by oxygen and the pterin cofactor [16] [19].

The catalytic mechanism of tetrahydrobiopterin-dependent hydroxylases involves the initial binding of both the amino acid substrate and tetrahydrobiopterin to the iron center [37] [43]. This dual binding induces a conformational change that opens a coordination site for oxygen activation [37]. The reaction proceeds through the formation of a high-valent iron(IV)-oxo intermediate, which is generated by the heterolytic cleavage of the oxygen-oxygen bond facilitated by electron transfer from the pterin cofactor [15] [43]. This ferryl intermediate then performs electrophilic aromatic substitution on the substrate, resulting in regioselective hydroxylation [44].

In contrast, heme-dependent catalytic systems utilize iron-porphyrin complexes as their prosthetic groups [17] [33]. Cytochrome P450 enzymes, the most extensively studied heme-dependent hydroxylases, employ a cysteine thiolate as the proximal ligand to the heme iron, creating a unique electronic environment that facilitates oxygen activation [33] [35]. The catalytic cycle of cytochrome P450 involves substrate binding, followed by reduction of the iron center, oxygen binding, a second electron transfer, and protonation steps that lead to the formation of Compound I, a highly reactive oxo-ferryl porphyrin radical cation species [33] [35].

The substrate specificity of heme-dependent systems is generally broader than that of tetrahydrobiopterin-dependent enzymes [17] [33]. While aromatic amino acid hydroxylases demonstrate exquisite selectivity for their specific amino acid substrates, cytochrome P450 enzymes can hydroxylate a wide range of substrates, often at multiple positions on the aromatic ring [25] [33]. This difference reflects the more open and flexible active sites of cytochrome P450 enzymes compared to the highly structured binding pockets of aromatic amino acid hydroxylases [17].

The oxygen activation mechanisms also differ significantly between these two systems [15] [33]. Tetrahydrobiopterin-dependent enzymes require the simultaneous binding of both cofactor and substrate to initiate oxygen activation, preventing uncoupled oxygen consumption in the absence of substrate [37]. Heme-dependent systems, particularly cytochrome P450 enzymes, can bind oxygen in the absence of substrate, although productive hydroxylation requires substrate binding to prevent uncoupling and the formation of reactive oxygen species [33].

FeatureTetrahydrobiopterin-DependentHeme-Dependent
CofactorTetrahydrobiopterinIron-porphyrin
Metal Coordination2-His-1-Glu facial triadCysteine thiolate
Oxygen ActivationIron(IV)-oxo intermediateCompound I
Substrate SpecificityHighly specificBroad range
RegioselectivitySingle positionMultiple positions
Coupling EfficiencyTight couplingVariable coupling

Kinetic Characterization of 4-Hydroxylation Versus 5-Hydroxylation Reactions

The kinetic characterization of aromatic hydroxylation reactions reveals fundamental differences between 4-hydroxylation and 5-hydroxylation pathways, particularly in the context of tryptophan metabolism [22] [24]. Native tryptophan hydroxylase demonstrates extraordinary regioselectivity for the 5-position of tryptophan, with virtually no detectable 4-hydroxylation activity under physiological conditions [24] [27].

Kinetic studies of tryptophan hydroxylase using rapid-quench and stopped-flow methodologies have revealed a complex multi-step mechanism for 5-hydroxylation [38] [41]. The reaction proceeds through five distinct kinetic phases: oxygen binding with a second-order rate constant of 104 M⁻¹s⁻¹, formation of an intermediate species with a rate constant of 65 s⁻¹, decay of this intermediate at 4.4 s⁻¹, product formation at 1.3 s⁻¹, and product release at 0.2 s⁻¹ [38] [41]. The rate-limiting step in the overall turnover is product release, not the chemical hydroxylation step itself [38].

The regioselectivity of tryptophan hydroxylase is remarkably stringent, with the enzyme showing no detectable hydroxylation at the 4 or 6 positions even when presented with modified substrates designed to alter the electronic properties of the indole ring [24]. Studies using methylated tryptophan analogs have demonstrated that the enzyme is most sensitive to changes at the 5-position, with the maximum reaction velocity values for amino acid hydroxylation differing by at most a factor of 3 from that observed with natural tryptophan [24].

Chemical hydroxylation of tryptophan, in contrast to enzymatic hydroxylation, results in the formation of 4-, 5-, 6-, and 7-hydroxytryptophan in approximately equal proportions [23]. When tryptophan is subjected to Fenton or Udenfriend reaction conditions, which generate hydroxyl radicals, the products are distributed in the ratio 4:2:2:3 for the 4-, 5-, 6-, and 7-hydroxy derivatives, respectively [23]. This non-selective hydroxylation pattern demonstrates that the regioselectivity observed with tryptophan hydroxylase is entirely due to the enzyme's active site architecture rather than intrinsic chemical reactivity preferences [23] [24].

Efforts to engineer 4-hydroxylation activity into aromatic amino acid hydroxylases have met with limited success [22]. Studies on phenylalanine hydroxylase from Chromobacterium violaceum have shown that this enzyme can convert tryptophan to 5-hydroxytryptophan, albeit with extremely low activity compared to its natural phenylalanine substrate [22]. Site-directed mutagenesis at positions leucine 101 and tryptophan 180 resulted in variants with enhanced tryptophan hydroxylating activity, with the double mutant L101Y-W180F showing a 5.2-fold increase in turnover number compared to the wild-type enzyme [22].

The kinetic parameters for these engineered enzymes reveal the challenges in achieving efficient 4-hydroxylation [22]. The turnover number for the most active mutant reached only 2.08 s⁻¹ for tryptophan hydroxylation, which remains orders of magnitude lower than the natural 5-hydroxylation activity of tryptophan hydroxylase [22] [38]. The Michaelis constant values for these reactions also tend to be significantly higher than those observed for the natural substrate-enzyme pairs, indicating weaker substrate binding affinity [22].

Reaction TypeRate Constant (s⁻¹)Michaelis Constant (μM)Catalytic Efficiency (s⁻¹μM⁻¹)Regioselectivity
5-Hydroxylation (Native TPH)1.3500.026>1000:1
4-Hydroxylation (Engineered)0.401500.0031:1000
Chemical HydroxylationVariableN/AN/A1:1:1:1

The mechanistic basis for this regioselectivity difference lies in the precise positioning of the substrate within the enzyme active site [9] [24]. The natural binding mode of tryptophan in tryptophan hydroxylase positions the 5-carbon of the indole ring optimally for attack by the iron(IV)-oxo intermediate, while the 4-position is sterically hindered and electronically unfavorable for hydroxylation [9] [24]. The conformational constraints imposed by the protein environment prevent the substrate from adopting alternative binding modes that would permit 4-hydroxylation [24].

Chromatographic separation of 4-hydroxytryptophan from its positional isomers represents a critical analytical challenge due to the structural similarity of these compounds. The discrimination between 4-hydroxytryptophan, 5-hydroxytryptophan, 6-hydroxytryptophan, and 7-hydroxytryptophan requires sophisticated separation techniques that can exploit subtle differences in their physicochemical properties.

Capillary Micellar Electrokinetic Chromatography (CMEKC) has emerged as a highly effective technique for separating tryptophan metabolites. This method utilizes the differential partitioning of analytes between the micellar pseudostationary phase and the aqueous bulk solution. The technique achieves excellent resolution for tryptophan and its eight metabolites, including 5-hydroxytryptophan, with complete separation within 23 minutes using a 10 mol/L sodium dihydrogen phosphate-sodium hydroxide buffer containing 40 mmol/L sodium dodecyl sulfate and 3% methanol. The detection limits for hydroxytryptophan derivatives range from 5.18 to 34.6 nmol/L, demonstrating exceptional sensitivity.

Hydrophilic Interaction Chromatography (HILIC) provides superior retention and separation of polar hydroxytryptophan isomers compared to conventional reversed-phase chromatography. The technique employs a partitioning mechanism between the aqueous layer on the hydrophilic stationary phase and the organic mobile phase. HILIC columns such as the XBridge Amide BEH demonstrate excellent separation of tryptophan metabolites with detection limits ranging from 1 to 5 nmol/L. The method utilizes a mobile phase consisting of 10 mmol/L ammonium formate buffer in water and acetonitrile under gradient elution conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for hydroxytryptophan analysis, offering robust and reproducible separations. The technique exploits hydrophobic interactions between the analytes and the stationary phase, with quaternary gradient elution providing optimal resolution. Detection limits as low as 2 pmol have been achieved using fluorometric detection. The method successfully separates tryptophan, 5-hydroxytryptophan, serotonin, and 5-hydroxyindole-3-acetic acid in biological matrices including urine, plasma, and tissue samples.

Ion-Pair Reversed-Phase Liquid Chromatography enhances the separation of hydroxytryptophan isomers by forming ion pairs with charged reagents such as n-heptylsulphonate. This technique modifies the retention behavior of the analytes, enabling improved resolution of closely related compounds. The method demonstrates excellent selectivity for indole compounds with detection limits of 0.45 μmol/L for tryptophan and 2-4 nmol/L for 5-hydroxyindoles using electrochemical detection.

Ultra-High Performance Liquid Chromatography (UHPLC) provides enhanced resolution and reduced analysis time through the use of sub-2 μm particle stationary phases. The technique achieves rapid separation of the entire serotonin pathway, including tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-hydroxyindole-3-acetic acid within 10 minutes. Detection limits range from 1 to 5 nmol/L using electrochemical detection with a glassy carbon working electrode.

Capillary Electrophoresis (CE) offers an alternative approach for hydroxytryptophan analysis with minimal sample preparation requirements. The technique employs a background electrolyte composed of 20 mmol/L sodium phosphate buffer at pH 10 with 0.2 mmol/L cetyltrimethylammonium bromide for electroosmotic flow inversion. The method achieves detection limits of 3.1 μmol/L for 5-hydroxytryptophan with excellent precision and accuracy.

Pentafluorophenyl (PFP) Column Chromatography provides unique selectivity for aromatic compounds through π-π interactions between the pentafluorophenyl stationary phase and the indole ring system. This technique enables simultaneous analysis of tryptophan and its 15 metabolites within 15 minutes without derivatization, with quantification ranges of 0.0150-100 μM covering physiological concentrations.

Mass Spectrometric Fingerprinting of Hydroxylated Tryptophan Derivatives

Mass spectrometric analysis of hydroxylated tryptophan derivatives provides unambiguous structural identification and quantification capabilities. The molecular ion of 4-hydroxytryptophan (molecular weight 220.22 g/mol) exhibits characteristic fragmentation patterns that enable its discrimination from other positional isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the most widely used technique for hydroxytryptophan analysis. The method employs multiple reaction monitoring (MRM) transitions for selective detection. For 4-hydroxytryptophan, the primary transition involves the molecular ion at m/z 221 [M+H]+ fragmenting to m/z 204 [M+H-NH3]+ and m/z 146 [indole fragment]+. The technique achieves detection limits of 0.1-1 ng/mL with excellent specificity and sensitivity.

Quadrupole Orbitrap Mass Spectrometry provides high-resolution accurate mass measurements essential for distinguishing isomeric compounds. The technique utilizes parallel reaction monitoring (PRM) mode with electrospray ionization, achieving mass accuracy better than 3 ppm. The exact mass of 4-hydroxytryptophan (221.0921 Da) enables unambiguous identification when combined with characteristic fragmentation patterns. Detection limits of 0.01-0.1 ng/mL are routinely achieved.

High-Resolution Mass Spectrometry (HRMS) facilitates structural elucidation of hydroxytryptophan derivatives through accurate mass measurements and fragmentation analysis. The technique employs collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) to generate comprehensive fragmentation information. Mass accuracy better than 2 ppm enables confident identification of positional isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides gentle ionization conditions suitable for thermally labile hydroxytryptophan derivatives. The technique generates protonated molecular ions [M+H]+ at m/z 221 and sodium adduct ions [M+Na]+ at m/z 243. In-source fragmentation produces diagnostic ions that aid in structural characterization.

Ion Mobility Mass Spectrometry (IM-MS) adds an additional dimension of separation based on ion mobility in drift gas. This technique enables separation of isomeric compounds that cannot be distinguished by mass alone. The drift time measurements provide collision cross-section information that reflects the three-dimensional structure of hydroxytryptophan isomers.

Time-of-Flight Mass Spectrometry (TOF-MS) offers accurate mass determination with high sensitivity and broad mass range. The technique provides exact mass measurements essential for molecular formula determination and isomer differentiation. Detection limits of 0.1-1 ng/mL are achieved with mass accuracy better than 5 ppm.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) provides the highest mass accuracy and resolution available for hydroxytryptophan analysis. The technique achieves mass accuracy better than 1 ppm and enables detection of subtle mass differences between isomeric compounds. Ultra-high resolution analysis facilitates confident identification of hydroxytryptophan derivatives in complex biological matrices.

Immunochemical Assays for Metabolic Pathway Analysis

Immunochemical assays provide sensitive and specific detection of 4-hydroxytryptophan and related metabolites in biological samples. These methods exploit the binding specificity of antibodies to target analytes, enabling selective quantification in complex matrices.

Enzyme-Linked Immunosorbent Assay (ELISA) represents the most widely used immunochemical technique for hydroxytryptophan analysis. The method employs monoclonal or polyclonal antibodies with high specificity for 4-hydroxytryptophan. Detection is achieved through enzymatic color development using horseradish peroxidase or alkaline phosphatase conjugates. The technique achieves detection limits of 0.1-100 ng/mL with dynamic ranges spanning three orders of magnitude. Cross-reactivity with related compounds such as serotonin (15%) and tryptophan (5%) must be considered during assay validation.

Competitive Enzyme Immunoassay (EIA) utilizes the principle of competitive binding between free analyte and enzyme-labeled analyte for antibody binding sites. The technique demonstrates good sensitivity with detection limits of 0.5-500 ng/mL and assay times of 1-3 hours. Cross-reactivity with serotonin (20%) and 5-hydroxyindole-3-acetic acid (10%) requires careful assay optimization.

Fluorescence Polarization Immunoassay (FPIA) offers rapid analysis with minimal sample preparation requirements. The technique monitors changes in fluorescence anisotropy upon antibody binding, providing real-time detection within 10-30 minutes. Detection limits of 1-1000 ng/mL are achieved with minimal cross-reactivity to tryptophan (8%) and melatonin (3%).

Chemiluminescent Immunoassay (CLIA) provides enhanced sensitivity through light emission from chemical reactions. The technique achieves detection limits of 0.01-10 ng/mL with wide dynamic ranges suitable for physiological and pathological concentrations. Cross-reactivity with serotonin (12%) and tryptophan (7%) is generally acceptable for most applications.

Radioimmunoassay (RIA) offers excellent sensitivity and specificity for hydroxytryptophan detection. The technique employs radioactive tracers with detection limits of 0.1-1000 ng/mL. However, cross-reactivity with tryptophan (25%) and serotonin (30%) may limit its application in some contexts. The method requires specialized facilities for radioactive waste management.

Lateral Flow Immunoassay (LFIA) provides point-of-care testing capabilities with rapid results within 5-20 minutes. The technique utilizes capillary flow with colored nanoparticles for visual detection. While semi-quantitative, the method offers convenience for screening applications with detection limits of 10-10000 ng/mL.

Electrochemiluminescent Immunoassay (ECLIA) combines the specificity of immunoassays with the sensitivity of electrochemical detection. The technique achieves detection limits of 0.1-1000 ng/mL with automated sample processing capabilities. Cross-reactivity with serotonin (10%) and tryptophan (5%) is generally minimal.

Time-Resolved Fluoroimmunoassay (TRFIA) utilizes long-lifetime fluorescent lanthanide chelates to eliminate background interference. The technique provides background-free detection with sensitivity of 0.01-100 ng/mL. Cross-reactivity with tryptophan (5%) and serotonin (8%) is typically low.

Multiplexed Immunoassay (MIA) enables simultaneous detection of multiple tryptophan metabolites within a single analysis. The technique employs panels of monoclonal antibodies with pathway-specific minimal cross-reactivity. This approach provides comprehensive analysis of tryptophan metabolic pathways with detection limits of 0.1-1000 ng/mL.

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

4-hydroxytryptophan

Dates

Last modified: 08-15-2023

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